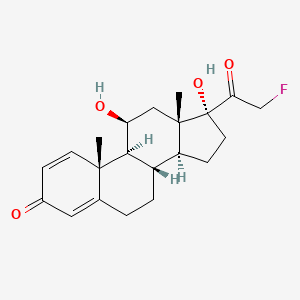
(1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene is a compound belonging to the triazene family, characterized by the presence of a diazoamino group (–N=N–NH–)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene typically involves the reaction of pentafluorophenylhydrazine with pentafluorobenzene diazonium salt under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazene oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The pentafluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Triazene oxides.
Reduction: Corresponding amines.
Substitution: Substituted triazene derivatives.
Scientific Research Applications
(1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activity, including anti-tumor properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene involves its interaction with molecular targets through its diazoamino group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
1,3-Diphenyltriazene: Similar structure but lacks the pentafluorophenyl groups.
1,3-Bis(trifluoromethylphenyl)triaz-1-ene: Contains trifluoromethyl groups instead of pentafluorophenyl groups.
Uniqueness: (1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic and steric properties
Properties
CAS No. |
802-25-5 |
|---|---|
Molecular Formula |
C12HF10N3 |
Molecular Weight |
377.14 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[(2,3,4,5,6-pentafluorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12HF10N3/c13-1-3(15)7(19)11(8(20)4(1)16)23-25-24-12-9(21)5(17)2(14)6(18)10(12)22/h(H,23,24) |
InChI Key |
IKRFMTVTEDNPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NN=NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



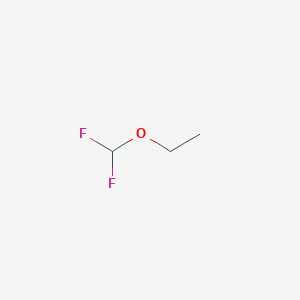
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
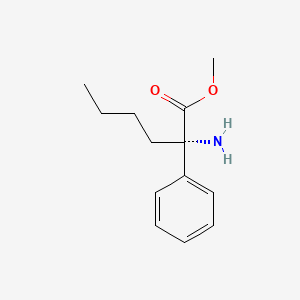
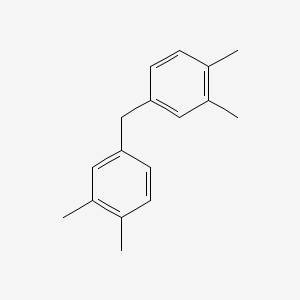
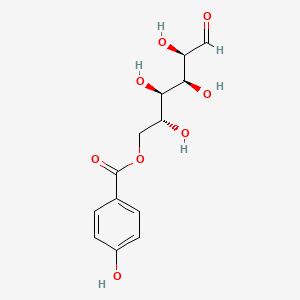
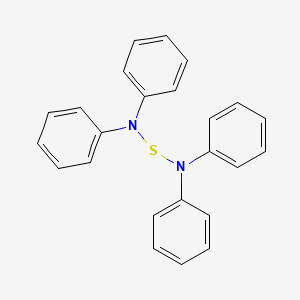

![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
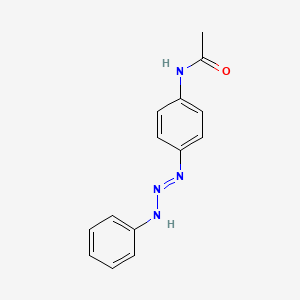
![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
